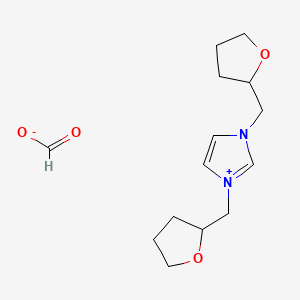![molecular formula C24H18FIS B14113560 2-(4'-Fluoro-[1,1'-biphenyl]-4-yl)-5-(5-iodo-2-methylbenzyl)thiophene](/img/structure/B14113560.png)
2-(4'-Fluoro-[1,1'-biphenyl]-4-yl)-5-(5-iodo-2-methylbenzyl)thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4’-Fluoro-[1,1’-biphenyl]-4-yl)-5-(5-iodo-2-methylbenzyl)thiophene is a complex organic compound that features a combination of fluorine, iodine, and thiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4’-Fluoro-[1,1’-biphenyl]-4-yl)-5-(5-iodo-2-methylbenzyl)thiophene typically involves multiple steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between 4-fluorophenylboronic acid and 4-bromobiphenyl.
Introduction of the Iodo Group: The iodo group can be introduced via an iodination reaction using iodine and a suitable oxidizing agent.
Thiophene Ring Formation: The thiophene ring can be formed through a cyclization reaction involving a suitable precursor, such as 2-bromo-5-iodothiophene.
Final Coupling: The final step involves coupling the biphenyl core with the thiophene ring using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4’-Fluoro-[1,1’-biphenyl]-4-yl)-5-(5-iodo-2-methylbenzyl)thiophene can undergo various types of chemical reactions:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The iodo group can be reduced to a hydrogen atom using reducing agents such as palladium on carbon.
Substitution: The fluorine and iodine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Palladium on carbon or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols, and electrophiles such as alkyl halides.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Deiodinated biphenyl-thiophene derivatives.
Substitution: Various substituted biphenyl-thiophene derivatives.
Scientific Research Applications
2-(4’-Fluoro-[1,1’-biphenyl]-4-yl)-5-(5-iodo-2-methylbenzyl)thiophene has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly in the design of anti-cancer and anti-inflammatory agents.
Materials Science: The compound can be used in the development of organic semiconductors and light-emitting diodes.
Biological Studies: It can serve as a probe for studying biological processes involving fluorine and iodine atoms.
Mechanism of Action
The mechanism of action of 2-(4’-Fluoro-[1,1’-biphenyl]-4-yl)-5-(5-iodo-2-methylbenzyl)thiophene depends on its specific application:
Medicinal Chemistry: It may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways.
Materials Science: The compound’s electronic properties can influence charge transport and light emission in devices.
Comparison with Similar Compounds
Similar Compounds
- 2-(4’-Fluoro-[1,1’-biphenyl]-4-yl)-5-(5-bromo-2-methylbenzyl)thiophene
- 2-(4’-Fluoro-[1,1’-biphenyl]-4-yl)-5-(5-chloro-2-methylbenzyl)thiophene
Uniqueness
2-(4’-Fluoro-[1,1’-biphenyl]-4-yl)-5-(5-iodo-2-methylbenzyl)thiophene is unique due to the presence of both fluorine and iodine atoms, which can impart distinct electronic and steric properties. This makes it particularly valuable in applications requiring specific interactions with biological targets or unique electronic characteristics.
Properties
Molecular Formula |
C24H18FIS |
|---|---|
Molecular Weight |
484.4 g/mol |
IUPAC Name |
2-[4-(4-fluorophenyl)phenyl]-5-[(5-iodo-2-methylphenyl)methyl]thiophene |
InChI |
InChI=1S/C24H18FIS/c1-16-2-11-22(26)14-20(16)15-23-12-13-24(27-23)19-5-3-17(4-6-19)18-7-9-21(25)10-8-18/h2-14H,15H2,1H3 |
InChI Key |
ITFZMCJVUZJKHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)I)CC2=CC=C(S2)C3=CC=C(C=C3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-methyl-9-(4-phenoxyphenyl)-3-(3-phenylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14113479.png)
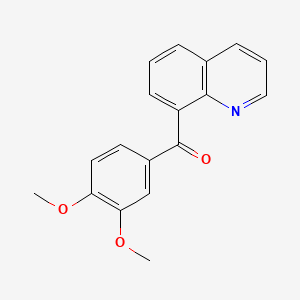

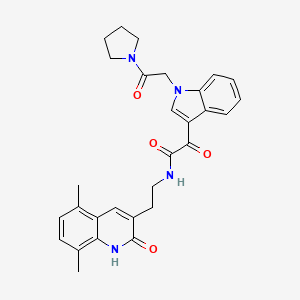
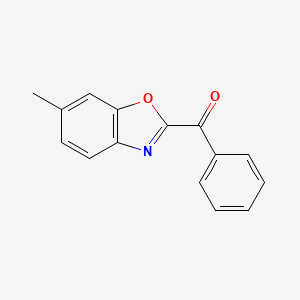

![methyl 4-({[3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate](/img/structure/B14113515.png)
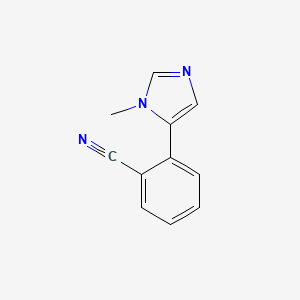
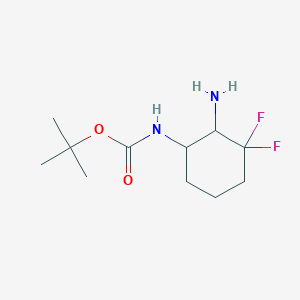
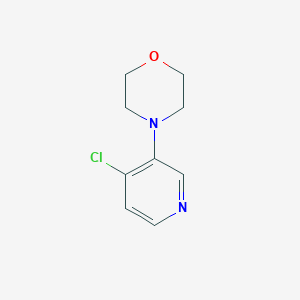
![(4,5-13C2)1,3-thiazol-5-yl(113C)methyl N-[(2S,3S,5S)-3-hydroxy-5-[[(2R)-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoyl]amino]-1,6-diphenylhexan-2-yl]carbamate](/img/structure/B14113530.png)
![8-(2-chloroethyl)-3-(2,4-dichlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14113538.png)
